![molecular formula C26H50N2O6 B13764685 azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate CAS No. 67815-97-8](/img/structure/B13764685.png)
azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
The synthesis of azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate involves multiple steps. The synthetic route typically starts with the preparation of the hydroxyethyl(octadecanoyl)amino intermediate, which is then reacted with ethoxy-4-oxobut-2-enoate under specific conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, it could be investigated for its therapeutic properties. Additionally, it has industrial applications in the production of specialized materials and chemicals .
Comparación Con Compuestos Similares
Azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate can be compared with similar compounds such as 1,2-amino alcohols and other hydroxyethyl derivatives. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in its applications .
Propiedades
| 67815-97-8 | |
Fórmula molecular |
C26H50N2O6 |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate |
InChI |
InChI=1S/C26H47NO6.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(20-22-28)21-23-33-26(32)19-18-25(30)31;/h18-19,28H,2-17,20-23H2,1H3,(H,30,31);1H3/b19-18-; |
Clave InChI |
QDKFUFOGZSSRJW-TVWXOORISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)/C=C\C(=O)[O-].[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C=CC(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


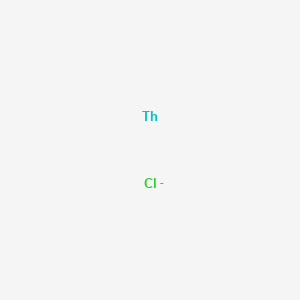
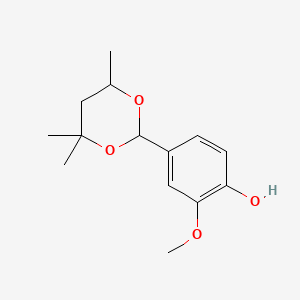


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
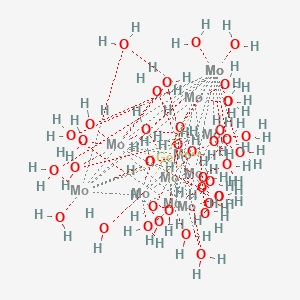
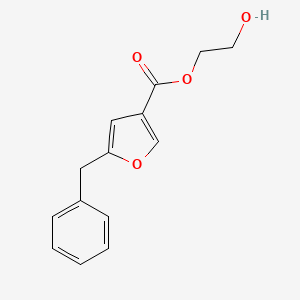
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/no-structure.png)
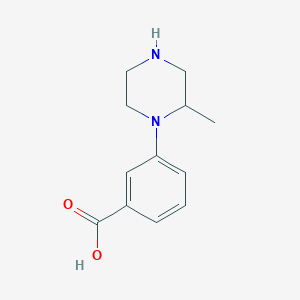
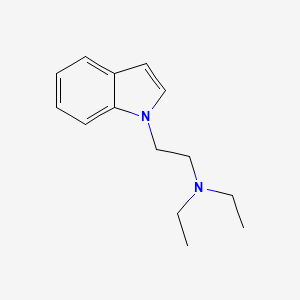
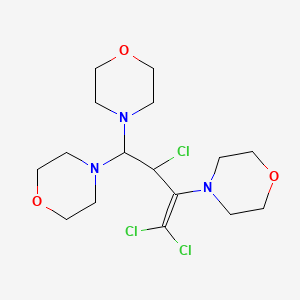
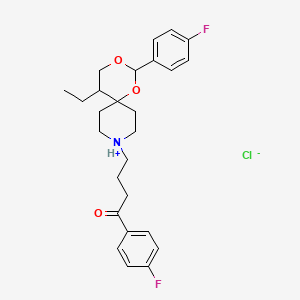
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
